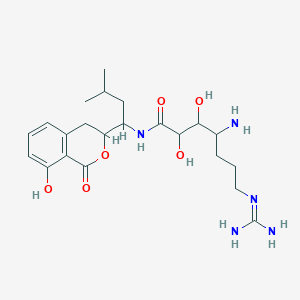

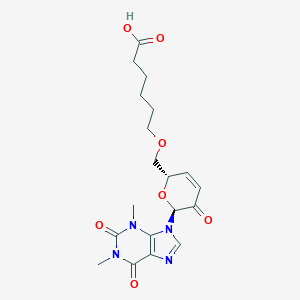

Xenocoumacin 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Xenocoumacin 1 is a natural compound that has been extracted from the bacterium Xenorhabdus nematophila. It is a member of the coumarin family of compounds, which are known for their anticoagulant and antibiotic properties. Xenocoumacin 1 has been found to have potent antibacterial activity against a variety of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Aplicaciones Científicas De Investigación

Xenocoumacin 1 as an Antimicrobial Agent

Xenocoumacin 1 (Xcn1), primarily produced by Xenorhabdus nematophila, shows significant antimicrobial properties. Xcn1, along with xenocoumacin 2 (Xcn2), are notable for their role in inhibiting different stages in the life cycle of plant pathogens like Phytophthora capsici, suggesting potential use in agriculture as a biofungicide. In vitro, Xcn1 inhibited sporangium formation, zoospore germination, and mycelial growth of P. capsici. It also demonstrated efficacy in controlling Phytophthora blight of pepper in vivo with significant disease reduction (Zhou, Yang, Qiu, & Zeng, 2017).

Enhancing Xenocoumacin 1 Production for Agricultural Use

Research focused on increasing the yield of Xcn1 has been pivotal for its potential commercial application as a biofungicide. Techniques like in situ product removal (ISPR) using macroporous resin and promoter replacement strategies have been employed to significantly improve the yield of Xcn1 during fermentation. These improvements have also led to enhanced antibiotic activity against agricultural pathogens, underlining the feasibility of Xcn1 for industrial production and use in plant protection (Dong, Li, Duan, Qin, Yang, Ren, & Li, 2020); (Qin, Jia, Li, Li, Ren, Yang, & Li, 2021).

Role in Inhibiting Inflammatory and Angiogenesis Processes

Although primarily studied for its antimicrobial properties, Xcn1's impact on mammalian cells, particularly in the context of inflammation and angiogenesis, has been explored. Research has revealed that xenocoumacins, including Xcn1, do not impair the viability of primary endothelial cells but exhibit significant pharmacological activity in vitro, particularly in the context of inflammation and angiogenesis. This suggests a potential broader application in medical research and therapeutic development (Erkoc, Schmitt, Ingelfinger, Bischoff-Kont, Kopp, Bode, Schiffmann, & Fürst, 2021).

Regulatory Mechanisms in Antimicrobial Compound Production

Research has also delved into understanding the regulatory mechanisms affecting Xcn1 production. For instance, studies have examined the role of various global response regulators like CpxR and OmpR on Xcn1 production and the antimicrobial activity of Xenorhabdus nematophila. These findings provide insights into the bacterial physiology and molecular mechanisms underlying the production of antimicrobial compounds (Zhang, Fang, Tang, Ge, Wang, & Zhang, 2018); (Park, Ciezki, van der Hoeven, Singh, Reimer, Bode, & Forst, 2009).

Propiedades

Número CAS |

105688-01-5 |

|---|---|

Nombre del producto |

Xenocoumacin 1 |

Fórmula molecular |

C22H35N5O6 |

Peso molecular |

465.5 g/mol |

Nombre IUPAC |

4-amino-7-(diaminomethylideneamino)-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]heptanamide |

InChI |

InChI=1S/C22H35N5O6/c1-11(2)9-14(16-10-12-5-3-7-15(28)17(12)21(32)33-16)27-20(31)19(30)18(29)13(23)6-4-8-26-22(24)25/h3,5,7,11,13-14,16,18-19,28-30H,4,6,8-10,23H2,1-2H3,(H,27,31)(H4,24,25,26) |

Clave InChI |

KJPBPENONKNTAB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CCCN=C(N)N)N)O)O |

SMILES canónico |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CCCN=C(N)N)N)O)O |

Sinónimos |

xenocoumacin 1 |

Origen del producto |

United States |

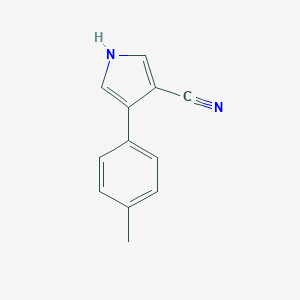

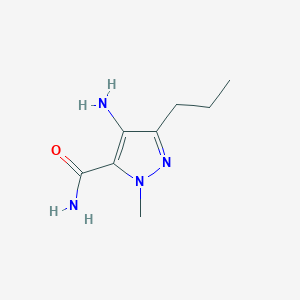

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)

![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)